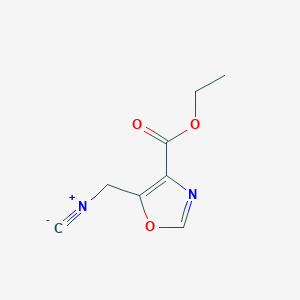
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The exact mechanism of action of 1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine is not fully understood, but it is thought to act primarily as a modulator of neurotransmitter release. This compound has been shown to interact with a range of receptors and ion channels in the central nervous system, including serotonin, dopamine, and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of blood pressure and heart rate, and modulation of immune cell function. This compound has also been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine has a number of advantages for use in lab experiments, including its ability to modulate a range of biological processes and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine, including investigations into its potential applications in the treatment of various diseases, studies of its interactions with other compounds and receptors, and investigations into its potential use as a tool for studying various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
Synthesemethoden
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-methoxyphenyl)piperazine with 1-(tetrahydrothiophen-3-yl)piperidin-4-amine in the presence of a suitable catalyst. The resulting compound can be purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine has been used in a wide range of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been shown to have a range of effects on these systems, including modulation of neurotransmitter release, regulation of blood pressure and heart rate, and modulation of immune cell function.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c1-24-20-4-2-3-18(15-20)23-12-10-22(11-13-23)17-5-8-21(9-6-17)19-7-14-25-16-19/h2-4,15,17,19H,5-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYERXPGBODBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2901443.png)
![3-(3,4-dichlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2901444.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2901445.png)
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2901447.png)


![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)

![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)
![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2901464.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)